

# Etelcalcetide cardiovascular outcomes left ventricular hypertrophy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Comparison of Cardiovascular Effects in SHPT Treatments

| Treatment / Agent | Effect on LVH | Key Cardiovascular Outcomes & Biochemical Effects | Level of Evidence |
|-------------------|---------------|---------------------------------------------------|-------------------|
|-------------------|---------------|---------------------------------------------------|-------------------|

| **Etelcalcetide** | **Reduces progression** [1] [2] | • **Reduces FGF23 & PTH** [1] [2] [3] • Lowers calcium & phosphate [2] [3] • Hard CV outcome trials needed [2] | Randomized Controlled Trial (RCT) [1] | | **Cinacalcet** | No clear effect on mortality in primary trial analysis [3] | • **Reduces FGF23 & PTH** [3] • Lowers calcium & phosphate [3] • No significant reduction in primary composite CV endpoint (death, MI, hospitalization for angina, heart failure) in EVOLVE trial [3] | Meta-analysis of RCTs [1] | | **Vitamin D Analogs** (e.g., Alfacalcidol, Paricalcitol) | **Increases progression** (observed with alfacalcidol) [1] | • **Increases FGF23, calcium, & phosphate** [3] • Associated with increased LV mass in study vs etelcalcetide [1] | Randomized Controlled Trial [1] | | **Spirolactone** | **No significant effect** [1] | • No significant difference in LV mass index vs. placebo after 40 weeks [1] | Randomized Controlled Trial [1] | | **Frequent Hemodialysis** | Mixed/Uncertain Effect [1] | • Some studies show risk reduction for composite outcome of death/change in LV mass [1] | Randomized Controlled Trial [1] |

## Detailed Experimental Protocols

The key evidence for etelcalcetide's effect on LVH comes from a specific, rigorous clinical trial. The methodology for this pivotal study and the analysis of broader safety data are detailed below.

### Key RCT on LVH Reduction

This trial provided direct evidence of etelcalcetide's effect on left ventricular mass [1].

- **Study Design:** A randomized, controlled trial.
- **Participants:** Hemodialysis patients with secondary hyperparathyroidism.
- **Intervention Groups:**
  - **Experimental Group:** Received intravenous **Etelcalcetide**, administered three times per week at the end of hemodialysis sessions.
  - **Active Control Group:** Received oral **Alfacalcidol** (an active vitamin D analog).
- **Treatment Duration:** 1 year.
- **Primary Outcome Measure:** Change in **Left Ventricular Mass Index (LVMI)**, precisely measured by cardiac magnetic resonance imaging (MRI).
- **Key Biochemical Analytes:** Serum levels of **FGF23** and **intact PTH (iPTH)** were monitored throughout the study to correlate with the structural cardiac changes.

The workflow of this experiment is summarized in the diagram below.



[Click to download full resolution via product page](#)

## Real-World Safety & Signal Detection

A large pharmacovigilance study analyzed real-world safety data, which is crucial for understanding cardiovascular risks beyond controlled trials [4].

- **Data Source:** U.S. Food and Drug Administration Adverse Event Reporting System (FAERS).
- **Study Period:** 2017 (year of etelcalcetide's approval) to 2024.
- **Methodology:**
  - **Disproportionality Analysis:** Used multiple statistical methods (ROR, PRR, MGPS, BCPNN) to identify safety signals that are reported more frequently with etelcalcetide than with other

drugs.

- **Time-to-Onset Analysis:** Calculated the interval between treatment initiation and adverse event onset.
- **Clinical Prioritization:** A scoring system was used to rank identified risks based on clinical relevance and reporting strength.
- **Outcomes Measured:** Identification of all adverse event signals, with a focus on **hypocalcemia, cardiovascular complications, and infections.**

## Mechanism of Action and Signaling Pathway

Etelcalcetide's benefit on LVH is likely indirect, mediated through its action on key regulators of mineral metabolism. The following diagram illustrates the proposed pathway.



[Click to download full resolution via product page](#)

As shown above, the proposed mechanism is [1] [3]:

- **Activation of CaSR:** Etelcalcetide is an allosteric agonist of the Calcium-Sensing Receptor (CaSR) on parathyroid cells.
- **Suppression of PTH:** CaSR activation leads to a sharp decrease in the synthesis and secretion of Parathyroid Hormone (PTH).
- **Reduction of FGF23:** Lower PTH, along with improved control of serum phosphate, results in a significant decrease in Fibroblast Growth Factor 23 (FGF23) levels.

- **Impact on Heart Muscle:** Elevated FGF23 is known to directly promote left ventricular hypertrophy by binding to FGF Receptor 4 (FGFR4) on cardiac myocytes and activating a pro-hypertrophic signaling pathway (PLC $\gamma$ /Calcineurin/NFAT). By lowering FGF23, etelcalcetide mitigates this stimulus.

## Important Safety Profile

Real-world data is critical for understanding risks associated with clinical use.

- **Most Frequent Adverse Events:** The analysis of 2,525 reports identified **hypocalcemia** (low blood calcium), **gastrointestinal discomfort**, and cardiovascular complications as the most common issues [4].
- **New Safety Signals:** The study detected significant reporting signals for serious conditions like **sepsis**, **aspiration pneumonia**, **cerebral hemorrhage**, and **bile duct stones** [4].
- **Timing of Risks:**
  - **Early Phase (First 30 days):** Highest incidence of adverse events, particularly hypocalcemia and gastrointestinal reactions [4].
  - **Long-term Use (>360 days):** Associated with higher risks of infections and cardiovascular complications [4].
- **Clinically Prioritized Events:** Ventricular fibrillation was scored as the highest-priority risk, with heart failure and sepsis classified as moderate-priority events requiring close monitoring [4].

## Conclusion and Future Directions

For researchers and drug development professionals, the key takeaways are:

- **Promising Surrogate Endpoint:** Etelcalcetide shows a significant benefit in reducing the progression of LVH, a key marker of cardiovascular risk in dialysis patients, outperforming vitamin D analogs and other treatments like spironolactone [1] [2].
- **Novel Mechanism:** Its effect appears linked to the reduction of FGF23, suggesting a pathway distinct from PTH control alone and positioning FGF23 as a potential therapeutic target for cardiac risk reduction in end-stage kidney disease [1].
- **Superior Biochemical Control:** Real-world studies indicate that facilities switching to etelcalcetide achieve better PTH control compared to those using cinacalcet [5].
- **Unmet Evidence Need:** There is a clear lack of large, prospective trials designed with **hard cardiovascular outcomes** (e.g., cardiovascular mortality, heart failure hospitalization) as primary endpoints [2]. Future research should focus on such trials to confirm if the beneficial effects on LVH and biochemistry translate into improved survival and reduced major adverse cardiac events.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Lessons from effect of etelcalcetide on left ventricular ... [pmc.ncbi.nlm.nih.gov]
2. Etelcalcetide: What we know eight years since its approval [sciencedirect.com]
3. Role of etelcalcetide in the management of secondary ... [pmc.ncbi.nlm.nih.gov]
4. Real-world safety profile of etelcalcetide in dialysis-related ... [pmc.ncbi.nlm.nih.gov]
5. Etelcalcetide Versus Cinacalcet in Hemodialysis Patients ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide cardiovascular outcomes left ventricular hypertrophy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527487#etelcalcetide-cardiovascular-outcomes-left-ventricular-hypertrophy>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)